Superior Therapeutic Cure Rate vs. Fluconazole in Severe VVC: Phase 3 Head-to-Head Trial
In a multicenter, randomized, double-blinded, phase 3 trial (N=321 treated subjects), oteseconazole demonstrated statistically significant superiority over fluconazole for the treatment of severe vulvovaginal candidiasis (VVC) [1]. The primary endpoint of therapeutic cure (defined as both clinical cure and mycological cure at Day 28) was achieved by 66.88% of oteseconazole-treated subjects compared to 45.91% of fluconazole-treated subjects (P = 0.0002), representing a 45.7% relative improvement [1].
| Evidence Dimension | Therapeutic cure rate at Day 28 (composite of clinical cure plus mycological cure) |
|---|---|
| Target Compound Data | 66.88% (107/160 subjects) |
| Comparator Or Baseline | Fluconazole: 45.91% (74/161 subjects) |
| Quantified Difference | Absolute difference: +20.97 percentage points; Relative improvement: 45.7%; P = 0.0002 |
| Conditions | Multicenter, randomized, double-blinded, phase 3 trial; female subjects aged 18-75 years with vulvovaginal signs and symptoms score ≥7 and positive Candida infection; oteseconazole dosing: 600 mg Day 1, 450 mg Day 2; fluconazole dosing: 150 mg Day 1 and Day 4 |
Why This Matters
This head-to-head superiority data supports procurement of oteseconazole over fluconazole for severe VVC indications where higher cure rates at Day 28 are clinically required.
- [1] Wang X, Chen L, Ruan H, Xiong Z, Wang W, Qiu J, Song W, Zhang C, Xue F, Qin T, et al. Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial. Antimicrob Agents Chemother. 2024;68(1):e00778-23. doi:10.1128/aac.00778-23 View Source
